molecular formula C22H24N4O2 B12055313 3-(4-butoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(4-butoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12055313
M. Wt: 376.5 g/mol
InChI Key: LEAJKSFTAAJZRA-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-butoxyphenyl)-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring, a butoxyphenyl group, and a methylphenylmethylidene group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-butoxyphenyl)-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the butoxyphenyl group: This step involves the alkylation of the pyrazole ring with 4-butoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the carbohydrazide: The pyrazole derivative is then reacted with hydrazine hydrate to form the carbohydrazide.

    Condensation with 4-methylbenzaldehyde: Finally, the carbohydrazide is condensed with 4-methylbenzaldehyde under reflux conditions in ethanol to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-butoxyphenyl)-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-butoxyphenyl)-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-butoxyphenyl)-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-butoxyphenyl)-N’-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
  • 3-(4-butoxyphenyl)-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
  • 3-(4-butoxyphenyl)-N’-[(E)-(4-bromophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of 3-(4-butoxyphenyl)-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific substitution pattern and the presence of the butoxyphenyl and methylphenylmethylidene groups. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

3-(4-butoxyphenyl)-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H24N4O2/c1-3-4-13-28-19-11-9-18(10-12-19)20-14-21(25-24-20)22(27)26-23-15-17-7-5-16(2)6-8-17/h5-12,14-15H,3-4,13H2,1-2H3,(H,24,25)(H,26,27)/b23-15+

InChI Key

LEAJKSFTAAJZRA-HZHRSRAPSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.